molecular formula C6H10N2O B159120 1,2-Diazabicyclo[2.2.2]octan-3-one CAS No. 1632-26-4

1,2-Diazabicyclo[2.2.2]octan-3-one

Cat. No.: B159120
CAS No.: 1632-26-4
M. Wt: 126.16 g/mol
InChI Key: NDZACTZHUWMHTA-UHFFFAOYSA-N
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Description

1,2-Diazabicyclo[2.2.2]octan-3-one is a bicyclic organic compound with the molecular formula C6H10N2O. It is an intermediate used in the synthesis of various pharmaceutical compounds, including Bicyclo Risperidone, which is an impurity of Risperidone, a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist.

Mechanism of Action

Target of Action

1,2-Diazabicyclo[2.2.2]octan-3-one, also known as DABCO, is a bicyclic organic compound that acts as a weak Lewis base . It is commonly used in organic synthesis due to its basic, nucleophilic, and catalytic properties .

Mode of Action

DABCO interacts with its targets through its lone pair of electrons on the nitrogen atoms. The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This makes DABCO an uncharged supernucleophile . Its manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .

Biochemical Pathways

DABCO is frequently used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . These reactions are part of the broader class of carbon-carbon bond-forming reactions, which are fundamental in organic chemistry and crucial for the biosynthesis of many important natural products.

Pharmacokinetics

It is known that dabco is a solid organic compound with good solubility in many polar, as well as nonpolar solvents . This suggests that it may have good bioavailability.

Result of Action

The primary result of DABCO’s action is the facilitation of various organic reactions. For example, it can catalyze the Morita–Baylis–Hillman reaction, which involves the addition of a nucleophile and a carbonyl compound to an α,β-unsaturated carbonyl compound . This leads to the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules.

Action Environment

DABCO is hygroscopic and has a tendency to sublime at room temperature. It also reacts with CO2 and air moisture . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . These environmental factors can influence the action, efficacy, and stability of DABCO.

Biochemical Analysis

Biochemical Properties

1,2-Diazabicyclo[2.2.2]octan-3-one plays a crucial role in biochemical reactions, particularly as a catalyst and reagent in organic synthesis. It interacts with enzymes, proteins, and other biomolecules, facilitating various chemical transformations. For instance, it is known to interact with 5-HT receptors, which are involved in neurotransmission and play a role in conditions such as Alzheimer’s, Parkinson’s, and schizophrenia . The nature of these interactions often involves the formation of stable complexes, which can enhance or inhibit the activity of the target biomolecules.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of neurotransmitter receptors, thereby influencing neuronal signaling and cognitive functions . Additionally, its impact on gene expression can lead to changes in the production of proteins that are critical for cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as a nucleophilic catalyst, promoting the formation of various chemical bonds. This compound is known to form stable adducts with hydrogen peroxide and sulfur dioxide, which can influence its reactivity and interaction with other biomolecules . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and affecting downstream biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell viability, proliferation, and differentiation, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can influence metabolic flux and alter the levels of metabolites in cells. For example, it has been shown to participate in the formation of heterocyclic compounds and other complex organic molecules . These interactions can affect the overall metabolic balance and contribute to the regulation of cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s solubility and stability also play a role in its distribution, affecting its bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and facilitate its role in biochemical processes. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic pathways and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diazabicyclo[2.2.2]octan-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires specific reagents and catalysts to facilitate the formation of the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Diazabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1,2-Diazabicyclo[2.2.2]octan-3-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

    Medicine: It is involved in the development of drugs that target specific receptors, such as serotonin and dopamine receptors.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.

    Quinuclidine: Another bicyclic compound with similar structural features but different chemical properties.

Uniqueness

1,2-Diazabicyclo[2.2.2]octan-3-one is unique due to its specific bicyclic structure and its ability to act as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity and versatility in various chemical reactions make it distinct from other similar compounds .

Properties

IUPAC Name

1,2-diazabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-1-3-8(7-6)4-2-5/h5H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZACTZHUWMHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167527
Record name 1,2-Diazabicyclo(2.2.2)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-26-4
Record name 1,2-Diazabicyclo(2.2.2)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diazabicyclo(2.2.2)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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